molecular formula C22H20N6OS2 B2809259 (4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1257552-37-6

(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2809259
CAS No.: 1257552-37-6
M. Wt: 448.56
InChI Key: GRSJGKSCOREQHX-UHFFFAOYSA-N
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Description

(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyridazinyl piperazine intermediates, followed by their coupling under specific conditions.

    Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyridazinyl Piperazine Synthesis: The pyridazinyl piperazine moiety can be synthesized through the reaction of pyridazine derivatives with piperazine under reflux conditions.

    Coupling Reaction: The final step involves coupling the thiazole and pyridazinyl piperazine intermediates using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and thiazole rings.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology

In biological research, such compounds are often screened for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinal chemistry applications may include the development of new drugs for treating various diseases, such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, altering their function and leading to a biological effect. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(pyridin-3-yl)piperazin-1-yl)methanone
  • (4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(pyridazin-3-yl)piperazin-1-yl)methanone

Uniqueness

The unique combination of the thiazole, thiophene, pyridazinyl, and piperazine rings in (4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with improved efficacy and selectivity for specific targets.

Properties

IUPAC Name

(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6OS2/c1-15-20(31-21(24-15)18-5-3-13-30-18)22(29)28-11-9-27(10-12-28)19-7-6-17(25-26-19)16-4-2-8-23-14-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSJGKSCOREQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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